Pronuciferine

Descripción

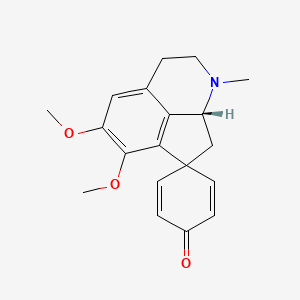

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

2128-60-1 |

|---|---|

Fórmula molecular |

C19H21NO3 |

Peso molecular |

311.4 g/mol |

Nombre IUPAC |

(4R)-10,11-dimethoxy-5-methylspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one |

InChI |

InChI=1S/C19H21NO3/c1-20-9-6-12-10-15(22-2)18(23-3)17-16(12)14(20)11-19(17)7-4-13(21)5-8-19/h4-5,7-8,10,14H,6,9,11H2,1-3H3/t14-/m1/s1 |

Clave InChI |

WUYQEGNOQLRQAQ-CQSZACIVSA-N |

SMILES |

CN1CCC2=CC(=C(C3=C2C1CC34C=CC(=O)C=C4)OC)OC |

SMILES isomérico |

CN1CCC2=CC(=C(C3=C2[C@H]1CC34C=CC(=O)C=C4)OC)OC |

SMILES canónico |

CN1CCC2=CC(=C(C3=C2C1CC34C=CC(=O)C=C4)OC)OC |

Apariencia |

Solid powder |

melting_point |

127-129°C |

Descripción física |

Solid |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Pronuciferine; (+)-Pronuciferine |

Origen del producto |

United States |

Natural Abundance and Botanical Distribution of Pronuciferine

Quantitative Analysis of Pronuciferine Content Across Different Plant Organs and Species The concentration of this compound can vary significantly depending on the plant species and the specific organ analyzed. Quantitative analysis methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are employed to determine alkaloid content in plant extracts.mdpi.commdpi.comnih.govresearchgate.netmdpi.comphytojournal.com

Studies on Nelumbo nucifera have provided some quantitative data on this compound distribution. In a methanolic extract of Nelumbo nucifera flower buds, this compound was found at a concentration of 23 mg in a 0.9 kg crude alkaloid fraction. cir-safety.org Another study analyzing the methanol (B129727) extract from Nelumbo nucifera leaves reported yielding 1.1 mg of this compound with 96.8% purity from 100 mg of crude extract in a one-step separation process. mdpi.com In lotus (B1177795) flower buds, this compound was quantified at 0.0195%. mdpi.com Analysis of Nelumbo nucifera leaf samples from different parts of Vietnam showed varying total alkaloid content, ranging from 0.72% to 1.41%, with this compound being one of the major alkaloids along with nuciferine (B1677029) and armepavine. nih.gov In Semen Nelumbinis (lotus seeds) and its products, this compound has also been quantitatively determined, with a linear range of 0.3–15 µg/mL reported for the analytical method used. researchgate.net

Research on Papaver species collected from Turkey indicated this compound amounts ranging from 8.5 to 48 µg/g in the analyzed samples. researchgate.net

Table 1: Quantitative Analysis of this compound in Selected Plant Sources

| Plant Species | Plant Organ/Extract | Amount/Concentration | Reference |

| Nelumbo nucifera | Flower bud extract | 23 mg (in 0.9 kg crude alkaloid fraction) | cir-safety.org |

| Nelumbo nucifera | Leaf extract | 1.1 mg (from 100 mg crude extract) | mdpi.com |

| Nelumbo nucifera | Flower buds | 0.0195% | mdpi.com |

| Nelumbo nucifera | Leaves | Part of total alkaloid content (0.72-1.41%) | nih.gov |

| Papaver species | Aerial parts | 8.5 - 48 µg/g | researchgate.net |

Note: The data presented in this table are derived from specific studies and may not represent the full range of concentrations found in these plants.

Chemodiversity and Geographical Variations in this compound Content Chemodiversity within plant species and genera can lead to variations in the types and quantities of alkaloids produced, including this compound.nih.govresearchgate.netThe presence and concentration of this compound can be influenced by genetic factors, environmental conditions, and geographical location.nih.gov

Studies on Nelumbo nucifera have shown that the total alkaloid content, which includes this compound, can exhibit significant qualitative and quantitative differences depending on the growing area and season. nih.gov For instance, samples of Nelumbo nucifera leaves collected from different parts of Vietnam showed variations in their alkaloid profiles. nih.gov Similarly, differences in total alkaloid content were observed between Thai and Taiwanese samples of lotus flower. mdpi.com

The biosynthesis of benzylisoquinoline alkaloids (BIAs), the class to which this compound belongs, involves complex enzymatic pathways that can vary between plant species. maxapress.com In sacred lotus (Nelumbo nucifera), BIAs mostly occur as R-enantiomers, which contrasts with the prevalence of S-enantiomers in the order Ranunculales. maxapress.com This difference in stereochemistry highlights the chemodiversity at the enzymatic level influencing alkaloid profiles.

Advanced Methodologies for Isolation and Purification of Pronuciferine

High-Speed Counter-Current Chromatography (HSCCC) Applications

HSCCC is a liquid-liquid partition chromatography technique that utilizes a liquid stationary phase, eliminating irreversible adsorption issues associated with solid supports used in traditional chromatography researchgate.netscribd.com. This makes it particularly suitable for the separation of natural products, including alkaloids scribd.com. HSCCC has been successfully applied for the one-step purification of pronuciferine from crude plant extracts, such as those from Nelumbo nucifera leaves mdpi.comnih.gov.

Optimization of Two-Phase Solvent Systems for this compound Separation

The selection and optimization of a suitable two-phase solvent system are critical for effective separation in HSCCC researchgate.netnih.gov. The partition coefficient (K) of the target compound in the chosen solvent system is a key parameter, ideally falling within the range of 0.5 to 2.0 for optimal separation researchgate.netmdpi.com. Solvent systems are typically composed of two immiscible phases, with the sample partitioning between them based on its polarity and solubility acs.org.

One study successfully purified this compound, along with other aporphine (B1220529) alkaloids, from Nelumbo nucifera leaves using a simple two-phase solvent system consisting of n-hexane-ethyl acetate-methanol-acetonitrile-water at a specific volume ratio (5:3:3:2.5:5, v/v/v/v/v) mdpi.comnih.gov. This system allowed for the one-step purification of this compound from the crude extract mdpi.comnih.gov.

Another study employed a two-step HSCCC separation process using a solvent system of light petroleum-ethyl acetate-methanol-water. For the isolation of this compound, a proportion of 1:5:1:5 was used. researchgate.net.

Research Findings on Solvent Systems:

| Solvent System Composition (v/v/v/v/v) | Application | This compound Purity (%) | Reference |

| n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5) | One-step separation of aporphine alkaloids from N. nucifera leaves | 96.8 mdpi.com | mdpi.comnih.gov |

| Light petroleum-ethyl acetate-methanol-water (1:5:1:5) | Two-step separation of alkaloids from N. nucifera leaves | 88.2 researchgate.net | researchgate.net |

Ionic-Liquid-Modified High-Speed Counter-Current Chromatography for Enhanced Efficiency

The introduction of ionic liquids (ILs) into the solvent system can modify the polarity of the organic phase and enhance the solubility of medium-polar compounds, potentially improving separation efficiency and reducing separation time in HSCCC ntu.ac.ukresearchgate.net. Ionic-liquid-modified HSCCC has been explored for the separation of aporphine alkaloids, including this compound, from Nelumbo nucifera ntu.ac.ukresearchgate.net.

One established method utilized ionic liquid ([C4mim][BF4])-modified HSCCC for the separation of aporphine alkaloids from Nelumbinis folium. The presence of 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([C4mim][BF4]) as a modifier in the solvent system was shown to improve separation efficiency and speed scribd.comntu.ac.ukresearchgate.net. Using a solvent system of petroleum ether/ethyl acetate/methanol (B129727)/water/[C4mim][BF4] (1:5:1:5:0.15, v/v), this compound was obtained with a purity of 90.53% from a crude extract researchgate.net.

Research Findings on Ionic-Liquid-Modified HSCCC:

| Solvent System Composition (v/v) | Ionic Liquid Modifier | This compound Purity (%) | Reference |

| Petroleum ether/ethyl acetate/methanol/water/[C4mim][BF4] (1:5:1:5:0.15) | [C4mim][BF4] | 90.53 researchgate.net | researchgate.net |

Preparative High-Performance Liquid Chromatography (HPLC) Techniques

Preparative HPLC is a widely used technique for the isolation and purification of natural products, offering high resolution and the ability to obtain compounds at high purity levels nih.govijcpa.in. It operates on the same principles as analytical HPLC but on a larger scale to isolate sufficient quantities of the target compound ijcpa.inymc.co.jp.

While specific detailed protocols for preparative HPLC solely for this compound were not extensively detailed in the search results, HPLC is commonly used for the analysis and identification of this compound after separation by other methods like HSCCC researchgate.netnih.gov. This indicates that preparative HPLC can be a subsequent purification step or an alternative method for obtaining higher purity this compound, especially when coupled with appropriate stationary phases and mobile phases optimized for its separation from closely related compounds. The selection of stationary phase (e.g., reversed-phase) and optimization of the mobile phase composition (e.g., using gradients of water and organic solvents, potentially with acidic modifiers) are crucial for effective preparative HPLC of alkaloids like this compound nih.gov.

Integration of Chromatographic Techniques for High-Purity this compound Procurement

To achieve very high purity levels of this compound, a combination of different chromatographic techniques is often employed. A typical workflow might involve initial extraction, followed by a bulk separation method like HSCCC, and then further purification using preparative HPLC acs.org.

For instance, a crude extract containing this compound and other alkaloids can be initially separated by HSCCC using an optimized solvent system to yield a fraction enriched in this compound mdpi.comnih.gov. This enriched fraction can then be subjected to preparative HPLC to remove any remaining impurities and obtain this compound at a higher purity researchgate.netnih.gov. The choice of the integrated techniques and their specific parameters would depend on the complexity of the crude extract and the desired final purity of this compound.

Strategies for Large-Scale Isolation for Research Purposes

Large-scale isolation of this compound for research purposes requires methods capable of handling larger quantities of crude extract while maintaining efficiency and purity. Preparative chromatography techniques, particularly HSCCC and preparative HPLC, are suitable for scaling up the isolation process scribd.comijcpa.in.

Studies focusing on the isolation of aporphine alkaloids from Nelumbo nucifera have demonstrated the feasibility of using HSCCC for processing significant amounts of crude extract in a single run mdpi.comnih.gov. For example, one study reported separating 100 mg of crude extract by HSCCC in a single operation to yield this compound mdpi.comnih.gov. While this might be considered a semi-preparative scale, the principles can be extended to larger instruments and columns for increased throughput.

The integration of initial extraction methods, such as supercritical CO2 extraction or solvent extraction, followed by optimized chromatographic separation schemes (HSCCC, preparative HPLC, or a combination) is a common strategy for obtaining larger quantities of this compound for subsequent research and studies researchgate.netnih.gov. The selection of the most appropriate large-scale strategy depends on factors such as the availability of equipment, the desired yield, and the required purity.

Biosynthetic Pathways and Metabolic Engineering of Pronuciferine

Elucidation of Benzylisoquinoline Alkaloid (BIA) Biosynthesis Network Relevant to Pronuciferine

The BIA biosynthesis network is a large and diverse pathway responsible for producing over 2,500 known compounds. researchgate.net These metabolites are primarily found in the order Ranunculales, but also in other species like the sacred lotus (B1177795) (Nelumbo nucifera), which belongs to the Proteales. nih.gov The BIA pathway in sacred lotus exhibits distinct features relevant to the synthesis of this compound. A primary distinction is the prevalence of BIAs with an (R)-stereochemical configuration, in contrast to the dominant (S)-configuration that occurs in plants like opium poppy. nih.govnih.gov

Research has shown that in N. nucifera, the BIA pathway proceeds through (R)-norcoclaurine, with downstream enzymes demonstrating a preference for (R)-configured substrates. nih.govresearchgate.net This is a notable deviation from the canonical BIA pathway in many other species, which often utilizes (S)-reticuline as a major branchpoint intermediate. nih.gov In sacred lotus, reticuline (B1680550) is absent, highlighting a unique metabolic architecture. nih.gov The pathway in lotus is characterized by the action of R-enantiospecific methyltransferases and cytochrome P450 oxidoreductases, which direct precursors toward the formation of specific alkaloid subgroups, including the proaporphines, to which this compound belongs. nih.gov

Precursor Incorporation Studies in this compound Biosynthesis

Identifying the specific molecules that serve as building blocks is fundamental to understanding a biosynthetic pathway. For this compound, research has pinpointed key precursors and intermediates, confirming their roles in its formation.

The core structure of this compound is derived from the BIA intermediate (R)-N-methylcoclaurine. Studies have demonstrated that the pathway in sacred lotus is dedicated to an (R)-route, starting from (R)-norcoclaurine. nih.gov (R)-N-methylcoclaurine serves as a critical substrate for the subsequent cyclization reaction that forms the characteristic proaporphine scaffold. nih.govresearchgate.net (R)-Armepavine is another name for (R)-N-methylcoclaurine. researchgate.netnih.gov The stereospecificity of the enzymes involved ensures the efficient conversion of this precursor.

The conversion of (R)-N-methylcoclaurine does not directly yield this compound. Instead, it proceeds through the proaporphine alkaloid glaziovine (B1671578). nih.gov Glaziovine is formed via an intramolecular C-C phenol (B47542) coupling of (R)-N-methylcoclaurine. nih.gov This reaction establishes the spiro-cyclohexadienone ring system characteristic of proaporphine alkaloids. acs.org Glaziovine then serves as the direct substrate for the final step in this compound biosynthesis. nih.gov

Enzymatic Catalysis in this compound Biosynthesis

The conversion of precursors into this compound is mediated by specific classes of enzymes. The characterization of these biocatalysts, particularly cytochrome P450s and methyltransferases, has been crucial for elucidating the precise molecular steps of the pathway.

Cytochrome P450 enzymes (CYPs) are a versatile superfamily of heme-containing monooxygenases that catalyze a wide variety of oxidative reactions in plant secondary metabolism. wikipedia.orgnih.gov In the biosynthesis of this compound, a specific cytochrome P450, NnCYP80G from Nelumbo nucifera, has been identified as the key enzyme responsible for the conversion of (R)-N-methylcoclaurine to glaziovine. nih.gov This enzyme catalyzes the stereospecific intramolecular phenol coupling reaction. nih.gov Research has also identified a superior ortholog from Peruvian nutmeg (Laurelia sempervirens), LsCYP80G, which performs the same conversion. nih.gov Another study identified NnCYP80Q1 as an enzyme responsible for the R-enantiospecific formation of the proaporphine scaffold in sacred lotus. nih.gov

Table 1: Key Cytochrome P450 Enzyme in this compound Biosynthesis

| Enzyme Name | Source Organism | Substrate | Product | Reaction Type |

| NnCYP80G | Nelumbo nucifera | (R)-N-Methylcoclaurine | Glaziovine | Intramolecular C-C phenol coupling |

| LsCYP80G | Laurelia sempervirens | (R)-N-Methylcoclaurine | Glaziovine | Intramolecular C-C phenol coupling |

The final step in the formation of this compound is the methylation of the intermediate glaziovine. nih.gov This reaction involves the transfer of a methyl group to the hydroxyl group of glaziovine, a transformation catalyzed by a methyltransferase enzyme. While the specific methyltransferase responsible for this conversion in N. nucifera has not been fully characterized in the reviewed literature, the functional step is confirmed. nih.gov Screening of large collections of plant O-methyltransferases has been successfully used to identify enzymes for other BIA modifications in sacred lotus, suggesting a similar enzymatic mechanism is at play in the formation of this compound. nih.gov

De Novo Synthesis of this compound in Heterologous Systems

The production of this compound, a proaporphine alkaloid, has been achieved in heterologous systems through the application of metabolic engineering and synthetic biology. This approach offers a promising alternative to extraction from plant sources, where it is often found in low abundance. The reconstruction of the this compound biosynthetic pathway in microbial hosts, such as yeast, allows for a controlled and potentially scalable production platform.

A critical step in the de novo synthesis of this compound is the stereospecific conversion of (R)-N-methylcoclaurine. This is accomplished through the action of a cytochrome P450 enzyme, CYP80G. nih.gov The subsequent N-methylation of the resulting intermediate, glaziovine, yields this compound. nih.gov

Microbial Production of this compound in Engineered Yeast Strains (e.g., Saccharomyces cerevisiae)

Saccharomyces cerevisiae has emerged as a workhorse for the heterologous production of various plant-derived alkaloids due to its well-characterized genetics and physiology, making it an ideal chassis for complex metabolic engineering. The de novo synthesis of this compound in engineered yeast involves the introduction of a multi-enzyme pathway to convert a simple carbon source into the final product.

A key challenge in producing this compound in yeast is the generation of the correct stereoisomer of its precursor, (R)-N-methylcoclaurine, as yeast does not naturally produce this compound. To address this, an artificial stereochemical inversion pathway has been implemented. nih.gov This pathway utilizes the substrate promiscuity of certain enzymes to convert the readily synthesized (S)-norcoclaurine into (R)-N-methylcoclaurine.

The core components of the engineered pathway in S. cerevisiae for this compound production are outlined below:

| Enzyme/Protein | Function | Source Organism |

| Dehydroreticuline synthase (DRS) | Converts (S)-norcoclaurine to an achiral intermediate. | Papaver rhoeas |

| Dehydroreticuline reductase (DRR) | Stereospecifically reduces the intermediate to (R)-N-methylcoclaurine. | Papaver rhoeas |

| CYP80G | Catalyzes the intramolecular C-C coupling of (R)-N-methylcoclaurine to form glaziovine. | Nelumbo nucifera or Laurelia sempervirens |

| N-methyltransferase | Methylates glaziovine to produce this compound. | Plant-derived |

While specific production titers for this compound in S. cerevisiae have not been extensively reported in peer-reviewed literature, research on similar benzylisoquinoline alkaloids in yeast has demonstrated the potential for significant yields through optimization of enzyme expression and fermentation conditions.

Synthetic Biology Approaches for Targeted Overproduction

To enhance the production of this compound in engineered yeast, various synthetic biology strategies can be employed to optimize the metabolic pathway and overcome potential bottlenecks. These approaches focus on fine-tuning gene expression, improving enzyme efficiency, and increasing the availability of precursors.

Key Synthetic Biology Strategies for this compound Overproduction:

Promoter Engineering: The expression levels of the biosynthetic enzymes can be precisely controlled by using a library of promoters with varying strengths. This allows for the balancing of metabolic flux and the avoidance of the accumulation of toxic intermediates.

Precursor Supply Enhancement: The production of the primary precursor, L-tyrosine, can be increased by engineering the yeast central metabolism. This involves the overexpression of key enzymes in the shikimate pathway and the downregulation of competing pathways.

Transporter Engineering: The export of this compound out of the yeast cell can be facilitated by the expression of heterologous transporter proteins. This can prevent product feedback inhibition and simplify downstream processing.

The application of these synthetic biology tools in a combinatorial fashion can lead to a significant increase in the production of this compound in engineered yeast strains.

| Strategy | Target | Potential Outcome |

| Promoter Tuning | DRS, DRR, CYP80G | Balanced pathway flux, reduced metabolic burden |

| Enzyme Evolution | CYP80G | Increased catalytic efficiency and stability |

| Pathway Scaffolding | Entire this compound pathway | Enhanced substrate channeling, increased product titer |

| Central Metabolism Engineering | Shikimate pathway | Increased L-tyrosine availability |

| Transporter Expression | ABC or MATE transporters | Efficient product export, reduced intracellular toxicity |

Stereochemical Aspects of this compound Biosynthesis

The biosynthesis of this compound is a highly stereospecific process, with the stereochemistry of the final product being determined by the configuration of its precursor, (R)-N-methylcoclaurine. The control of this stereochemistry is a critical aspect of both the natural biosynthetic pathway and its reconstruction in heterologous systems.

The key enzyme responsible for establishing the proaporphine scaffold of this compound is CYP80G. This enzyme stereospecifically recognizes and converts only the (R)-enantiomer of N-methylcoclaurine into glaziovine through an intramolecular C-C phenol coupling reaction. nih.gov The (S)-enantiomer is not a substrate for this enzyme.

In engineered microbial systems that start from (S)-norcoclaurine, an artificial stereochemical inversion module is necessary to produce the required (R)-N-methylcoclaurine. This is achieved through the sequential action of dehydroreticuline synthase (DRS) and dehydroreticuline reductase (DRR). nih.gov

Dehydroreticuline synthase (DRS): This enzyme oxidizes (S)-N-methylcoclaurine to an achiral 1,2-dehydro-N-methylcoclaurinium ion intermediate.

Dehydroreticuline reductase (DRR): This enzyme then reduces the achiral intermediate in a stereospecific manner to yield (R)-N-methylcoclaurine.

The stereospecificity of the DRR enzyme is therefore crucial for the successful de novo synthesis of this compound in a heterologous host. The subsequent enzymatic steps, catalyzed by CYP80G and an N-methyltransferase, proceed while retaining the established stereochemical configuration, ultimately leading to the formation of (+)-pronuciferine.

Chemical Synthesis and Derivatization of Pronuciferine

Total Synthesis Routes for (±)-Pronuciferine

The racemic total synthesis of (±)-pronuciferine, a proaporphine alkaloid, has been a subject of interest for synthetic chemists, leading to the development of several elegant and efficient strategies. The core challenge in synthesizing pronuciferine lies in the construction of its characteristic spiro-cyclohexadienone ring system fused to a tetrahydroisoquinoline core. Various methodologies have been employed to achieve this intricate molecular architecture.

Catellani Reaction and Au-Catalyzed Cyclization Strategies

A recent and concise total synthesis of (±)-pronuciferine has been accomplished utilizing a three-component Catellani reaction followed by a gold-catalyzed 6-exo-dig cyclization to assemble the key 1-methylene-tetrahydroisoquinoline (THIQ) scaffold. researchgate.netchemrxiv.orgresearchgate.net This strategy offers a convergent and efficient approach to the core structure of the alkaloid.

The synthesis commences with the preparation of a key aryl iodide building block. This is followed by a pivotal three-component Catellani reaction involving the aryl iodide, an aziridine, and (triisopropylsilyl)acetylene. researchgate.net The Catellani reaction, a palladium-catalyzed process mediated by norbornene, facilitates the ortho-alkylation and subsequent ipso-coupling, efficiently assembling the precursors for the tetrahydroisoquinoline ring. wikipedia.orgchem-station.comscispace.com

| Step | Reaction | Key Reagents/Catalysts | Intermediate/Product |

| 1 | Three-component Catellani reaction | Pd(OAc)₂, norbornene | 2′-alkynylaryl-2-ethylamine |

| 2 | Desilylation | TBAF | Terminal alkyne |

| 3 | Au-catalyzed 6-exo-dig cyclization | Au catalyst | 1-methylene-THIQ scaffold |

This modular approach showcases the power of modern catalytic methods in streamlining the synthesis of complex natural products like this compound. researchgate.net

Oxidative Dearomatization for Spiro-Cyclohexadienone Scaffold Construction

The construction of the spiro-cyclohexadienone moiety is arguably the most critical step in the synthesis of this compound. A highly effective method for achieving this is through the oxidative dearomatization of a phenolic precursor. researchgate.netresearchgate.netacs.org This transformation directly installs the spirocyclic core of the molecule.

In several synthetic routes, the 1-methylene-THIQ intermediate, which contains a phenol (B47542) group, is subjected to oxidation using a hypervalent iodine reagent, such as iodobenzene (B50100) diacetate (PIDA). researchgate.netacs.org This reaction induces an intramolecular carbon-carbon bond formation between the para-position of the phenol and an enamide-carbon, leading to the desired spiro-cyclohexadienone scaffold in high yield. acs.org The reaction is often followed by a reduction step, for example with sodium borohydride, which can also facilitate the removal of certain protecting groups. acs.org

This oxidative dearomatization strategy has proven to be a robust and efficient method for the construction of the proaporphine skeleton. acs.orgrsc.orgresearchgate.net The general transformation is depicted below:

General Scheme for Oxidative Dearomatization

The success of this key step has been instrumental in the efficient total syntheses of both (±)-stepharine and its N-methyl derivative, (±)-pronuciferine. acs.org

Alternative Synthetic Methodologies (e.g., Photolytic Cyclization, Oxidative Coupling)

Prior to the development of the more recent catalytic methods, alternative approaches were employed for the synthesis of the this compound skeleton. These classical methods, while often less efficient, were foundational in the field.

Photolytic Cyclization: One of the earlier syntheses of (±)-pronuciferine involved a photolytic cyclization of a brominated 1-benzylisoquinoline (B1618099) derivative. researchgate.net Photolysis of 8-bromo-1-(4-hydroxybenzyl)-6,7-dimethoxy-2-methyl-tetrahydroisoquinoline was shown to yield (±)-pronuciferine. researchgate.net This photochemical approach provides a means to forge the key carbon-carbon bond to form the spirocyclic system.

Oxidative Coupling: Phenolic oxidative coupling is another classical strategy that has been applied to the synthesis of proaporphine alkaloids. acs.org This method typically involves the oxidation of a 1-benzylisoquinoline precursor, leading to the intramolecular coupling of the phenolic ring with the isoquinoline (B145761) core to form the spiro-dienone structure. While conceptually straightforward, these reactions can sometimes suffer from low yields and lack of regioselectivity. The development of more controlled oxidative dearomatization methods using hypervalent iodine reagents has largely superseded these earlier oxidative coupling approaches. acs.org

These alternative methodologies highlight the diverse synthetic strategies that have been explored to conquer the structural complexity of this compound.

Synthetic Modifications and Analogue Development

The core structure of this compound has served as a template for the development of new derivatives and analogues. These efforts are aimed at exploring the structure-activity relationships and potentially discovering compounds with novel biological properties.

Synthesis of this compound N-Oxide and Other Oxidized Derivatives

This compound N-oxide, a naturally occurring derivative, has been isolated from Berberis coletioides. acs.org The presence of the N-oxide functionality significantly alters the electronic and steric properties of the nitrogen atom in the tetrahydroisoquinoline ring.

The synthesis of N-oxides from their corresponding tertiary amine precursors is a well-established transformation in organic chemistry. chem-station.com Generally, this involves the oxidation of the tertiary amine with a suitable oxidizing agent. Common reagents for this purpose include:

Hydrogen peroxide

Peroxy acids (e.g., m-CPBA)

Urea-hydrogen peroxide complex chem-station.com

While a specific synthesis of this compound N-oxide from this compound has not been detailed in the provided search results, the general methodology for the N-oxidation of tertiary amines is readily applicable. chem-station.complos.orgnih.gov The reaction would involve treating this compound with an appropriate oxidizing agent under controlled conditions to yield the corresponding N-oxide.

| Precursor | Target Derivative | General Reagents |

| This compound (tertiary amine) | This compound N-Oxide | H₂O₂, m-CPBA, Urea-H₂O₂ |

The isolation of this compound N-oxide from a natural source suggests that it is a stable compound and a viable target for synthetic modification. acs.org

Design and Synthesis of Novel this compound Analogues

The design and synthesis of novel analogues of this compound represent an active area of research, driven by the quest for new therapeutic agents. While specific examples of large-scale analogue synthesis programs for this compound are not extensively detailed in the search results, the general principles of analogue design can be applied to this scaffold. researchgate.netnih.gov

Approaches to designing novel this compound analogues could include:

Modification of the Aromatic Ring Substituents: Altering the position and nature of the methoxy (B1213986) groups on the aromatic ring could influence the molecule's interaction with biological targets.

Variation of the N-substituent: Replacing the N-methyl group with other alkyl or functionalized groups could modulate the compound's polarity and basicity.

Modification of the Spiro-cyclohexadienone Ring: Introducing substituents or altering the oxidation state of the dienone system could lead to new pharmacological profiles.

Scaffold Hopping: Replacing the tetrahydroisoquinoline core with other heterocyclic systems while retaining the key pharmacophoric features.

The synthesis of such analogues would leverage the established synthetic routes to the this compound core, with modifications made to the starting materials or through late-stage functionalization of the final product. nih.govmdpi.com The development of efficient and modular synthetic strategies, such as those employing the Catellani reaction, is particularly amenable to the creation of libraries of analogues for biological screening. researchgate.net

Structure-Activity Relationship Studies through Synthetic Analogues (Excluding Pharmacological Activity Details)

The exploration of this compound's chemical space through the synthesis of its analogues is crucial for understanding the influence of structural modifications on its physicochemical properties. While detailed pharmacological evaluations are beyond the scope of this article, the synthesis of various derivatives allows for the investigation of how changes to the this compound scaffold affect its stability, reactivity, and molecular interactions.

Research into the broader class of aporphine (B1220529) alkaloids, to which this compound is related, provides insights into key structural features. For instance, studies on a series of aporphine derivatives have highlighted the importance of substituents on the aromatic rings and the stereochemistry of the tetracyclic core. Modifications such as bromination, methylation, acetylation, and quaternization have been employed to create a diverse range of analogues. nih.gov

In one study, various aporphine alkaloids, including crebanine, isocorydine, and stephanine, were used as lead compounds for the synthesis of new derivatives. nih.gov Chemical methods such as ring-opening reactions, dehydrogenation, and the introduction of different functional groups at various positions on the aporphine skeleton were utilized. These synthetic efforts generated a library of compounds with altered electronic and steric properties.

While a comprehensive structure-activity relationship (SAR) study focused solely on this compound analogues is not extensively documented in publicly available literature, the synthetic strategies applied to other aporphine alkaloids can be extrapolated. For example, the synthesis of analogues with modifications at the C-1, C-2, C-8, C-9, and C-10 positions, as well as alterations to the N-methyl group, would be instrumental in mapping the structural requirements for specific chemical properties.

The following table summarizes the types of synthetic analogues that have been created for the broader aporphine alkaloid class, which can serve as a blueprint for future SAR studies of this compound.

| Modification Type | Starting Material (Example) | Synthetic Method | Resulting Analogue Type |

| Bromination | Crebanine | Electrophilic Aromatic Substitution | Bromo-substituted aporphines |

| Methylation | Crebanine | Nucleophilic Substitution | N-methyl or O-methyl derivatives |

| Acetylation | Crebanine | Acylation | N-acetyl or O-acetyl derivatives |

| Quaternization | Crebanine | Alkylation | Quaternary ammonium (B1175870) salts |

| Dehydrogenation | Stephanine | Oxidation | Dehydroaporphines |

These synthetic endeavors provide a foundation for future investigations into how specific structural motifs within the this compound framework influence its chemical behavior, independent of its biological activity.

Chemoenzymatic Synthesis Approaches for this compound and Related Alkaloids

The integration of enzymatic transformations into synthetic organic chemistry, known as chemoenzymatic synthesis, offers a powerful approach to constructing complex natural products with high selectivity and efficiency. In the context of this compound and related alkaloids, recent advancements have demonstrated the potential of this strategy.

A significant breakthrough has been the elucidation of the biosynthetic pathway of this compound in the sacred lotus (B1177795) (Nelumbo nucifera). concordia.ca This research identified a key enzymatic step catalyzed by a cytochrome P450 enzyme, NnCYP80G, and a superior ortholog from Peruvian nutmeg (Laurelia sempervirens), LsCYP80G. concordia.ca These enzymes stereospecifically convert (R)-N-methylcoclaurine into the proaporphine alkaloid glaziovine (B1671578). concordia.ca Glaziovine is then methylated to yield this compound, which is the presumed precursor to the aporphine alkaloid nuciferine (B1677029). concordia.ca

This discovery has paved the way for the microbial synthesis of this compound. Researchers have successfully engineered microbial systems to produce this compound de novo. researchgate.net By exploiting the unique substrate specificity of dehydroreticuline synthase from the common poppy (Papaver rhoeas) and pairing it with dehydroreticuline reductase, an artificial stereochemical inversion was achieved to produce (R)-N-methylcoclaurine from (S)-norcoclaurine. concordia.ca This intermediate was then converted to this compound through the action of the aforementioned CYP80G enzymes. concordia.ca

This chemoenzymatic approach offers several advantages over traditional chemical synthesis. The enzymatic steps often proceed with high regio- and stereoselectivity, which can be challenging to achieve through conventional chemical methods. Furthermore, microbial production systems are potentially more sustainable and can be scaled up for the production of these valuable alkaloids.

The key enzymatic transformation in the chemoenzymatic synthesis of this compound is summarized below:

| Enzyme | Substrate | Product | Reaction Type |

| NnCYP80G / LsCYP80G | (R)-N-methylcoclaurine | Glaziovine | Intramolecular C-C bond formation |

| O-methyltransferase | Glaziovine | This compound | Methylation |

The successful application of chemoenzymatic strategies for the synthesis of this compound highlights the growing importance of biocatalysis in the production of complex natural products and their analogues. concordia.caresearchgate.net

Mechanistic Investigations of Pronuciferine S Biological Activities in Vitro and in Silico

Neurobiological Activity at the Cellular Level

Investigations into the neurobiological activity of pronuciferine at the cellular level have focused on its potential to protect neuronal cells from damage, influence their growth, and modulate the expression of key neurotrophic factors. nih.govsci-hub.seresearchgate.net

Neuroprotective Effects Against Oxidative Stress-Induced Apoptosis (e.g., H2O2-induced in SH-SY5Y cells)

This compound has demonstrated neuroprotective effects against oxidative stress-induced apoptosis in human neuronal SH-SY5Y cells. nih.govsci-hub.seresearchgate.net In vitro studies using hydrogen peroxide (H2O2) to induce oxidative stress and subsequent neuronal death in SH-SY5Y cells have shown that this compound can significantly suppress this H2O2-induced neuronal death. nih.govsci-hub.seresearchgate.net This suggests a potential role for this compound as a neuroprotective agent against conditions involving oxidative stress, which are implicated in various neurodegenerative diseases. nih.govsci-hub.seresearchgate.netfrontiersin.orgnih.govmednexus.org At a concentration of 10 µM, this compound significantly suppressed neuronal death caused by H2O2 (P < .001). nih.govsci-hub.seresearchgate.net this compound did not show significant toxicity in SH-SY5Y cells at concentrations up to 100 µM. researchgate.net

Modulation of Neuronal Cell Proliferation

In addition to its protective effects, this compound has also been observed to modulate neuronal cell proliferation. nih.govsci-hub.seresearchgate.net In vitro studies using SH-SY5Y cells have shown that this compound can significantly increase the proliferation of these neuronal cells. nih.govsci-hub.seresearchgate.net At a concentration of 10 µM, this compound significantly increased the proliferation of SH-SY5Y cells by 45% (P < .001). nih.govsci-hub.seresearchgate.net

Influence on Brain-Derived Neurotrophic Factor (BDNF) Expression Levels in Neuronal Cell Models

Brain-Derived Neurotrophic Factor (BDNF) is a crucial protein involved in neuronal survival, growth, and plasticity. wikipedia.orgnih.govmdpi.com Research has investigated the influence of this compound on BDNF expression levels in neuronal cell models. nih.govsci-hub.seresearchgate.net Studies using SH-SY5Y cells have shown that this compound can significantly increase intracellular BDNF protein expression. nih.govsci-hub.seresearchgate.net At a concentration of 10 µM, this compound significantly increased intracellular BDNF protein expression (P < .05). nih.govsci-hub.seresearchgate.net There was a consistent significant increase in BDNF levels, ranging from 17% to 20%, when cells were treated with this compound. sci-hub.seistanbul.edu.tr

Metabolic Pathway Modulation in Cellular Systems

Metabolomics studies have revealed that this compound can significantly impact various intracellular metabolic pathways in cellular systems. nih.govsci-hub.seresearchgate.net These investigations provide insight into the broader cellular effects of this compound beyond its direct neurobiological actions.

Impact on Glycine-Serine-Threonine Metabolic Pathways

Gas Chromatography-Mass Spectrometry (GC-MS) metabolomics studies have indicated that this compound has a high impact on the glycine-serine-threonine pathway. nih.govsci-hub.seresearchgate.net This impact is characterized by changes in the intracellular levels of metabolites within this pathway, including serine, dimethylglycine, sarcosine, and threonine. nih.govsci-hub.seresearchgate.net The glycine-serine-threonine pathway is fundamental for various cellular processes, including protein synthesis, nucleotide synthesis, and one-carbon metabolism. kegg.jpresearchgate.netnih.govnih.gov

Influence on Alanine-Aspartate-Glutamate Metabolism

This compound has also been shown to influence the alanine-aspartate-glutamate metabolism. nih.govsci-hub.seresearchgate.net Metabolomics studies have demonstrated that this compound increased the intracellular levels of aspartic acid, glutamine, and tryptophan. nih.govsci-hub.seresearchgate.net The alanine-aspartate-glutamate pathways are central to amino acid metabolism, nitrogen detoxification, and the citric acid cycle. nih.govnih.govmdpi.comcellsignal.comkegg.jpkegg.jp

Regulation of Aminoacyl-tRNA Biosynthesis Pathways

Metabolomics studies have indicated that this compound can influence aminoacyl-tRNA biosynthesis pathways. In an investigation using human neuronal SH-SY5Y cells, this compound was found to have a notable impact on aminoacyl-tRNA biosynthesis wikipedia.org. Aminoacyl-tRNA synthesis is a fundamental cellular process responsible for accurately matching amino acids with their corresponding transfer RNAs (tRNAs), a critical step for faithful protein synthesis fishersci.cawikidata.orgtocris.comontosight.ai. While the precise mechanisms by which this compound regulates this pathway require further detailed study, the metabolomic data suggest a potential interaction that could affect cellular protein synthesis or related metabolic processes wikipedia.org.

Effects on Phenylalanine Metabolism Pathways

Further metabolomic analysis in cultured medium of SH-SY5Y cells treated with this compound revealed a significant impact on phenylalanine metabolism pathways wikipedia.org. Phenylalanine is an aromatic amino acid that serves as a precursor for various important biomolecules, including some alkaloids hmdb.cafishersci.be. The observed effects suggest that this compound may modulate the enzymatic reactions or transport processes involved in the breakdown or conversion of phenylalanine within the cellular environment wikipedia.org. The specific consequences of this modulation on cellular function or the biosynthesis of related compounds warrant further investigation.

Signaling Pathway Interactions in Cellular Models

In vitro studies using cellular models have provided evidence for this compound's interaction with key signaling pathways involved in metabolic regulation.

This compound has been shown to activate the 5'-AMP-Activated Protein Kinase (AMPK) signaling pathway, particularly in adipocytes. Studies using insulin-resistant 3T3-L1 adipocytes demonstrated that this compound treatment led to the phosphorylation of AMPK researchgate.netresearchgate.netbiotech-asia.orgnih.gov. Activation of AMPK is a crucial event in regulating cellular energy homeostasis, typically leading to the inhibition of anabolic processes like lipogenesis and the promotion of catabolic processes such as fatty acid oxidation and glucose uptake nih.gov.

Research indicates that this compound significantly decreased lipid droplets and intracellular triglyceride content in insulin-resistant 3T3-L1 adipocytes researchgate.net. This effect is consistent with the known role of AMPK activation in inhibiting lipogenesis nih.gov. This compound demonstrated a more potent effect in triggering AMPK phosphorylation compared to nuciferine (B1677029) in mature 3T3-L1 adipocytes researchgate.net.

The following table summarizes key findings related to this compound's effects on lipid and glucose metabolism in 3T3-L1 adipocytes via AMPK activation:

Table 1: Effects of this compound on 3T3-L1 Adipocytes

| Treatment | Effect on Lipid Droplets | Effect on Intracellular Triglycerides | Effect on Glucose Uptake | AMPK Phosphorylation |

| This compound | Decreased Significantly | Decreased Significantly | Increased Significantly | Triggered |

| Nuciferine | Decreased Significantly | Decreased Significantly | Increased Significantly | Triggered (less potent than this compound) researchgate.net |

| Insulin Resistant Control | - | - | Reduced | - |

Note: This table presents a summary of findings. Specific quantitative data may vary depending on concentration and experimental conditions.

In addition to AMPK activation, this compound has been observed to modulate the expression of Glucose Transporter Type 4 (GLUT-4). Studies have shown that this compound can up-regulate the expression of GLUT4 in mature 3T3-L1 adipocytes researchgate.netresearchgate.netbiotech-asia.org. GLUT4 is a key protein responsible for insulin-stimulated glucose uptake in adipocytes and muscle cells wikipedia.org. Increased expression and translocation of GLUT4 to the cell membrane enhance glucose uptake, contributing to improved glucose metabolism nih.govwikipedia.org. The up-regulation of GLUT4 expression by this compound, alongside AMPK activation, suggests a dual mechanism by which the compound may ameliorate glucose metabolism in insulin-resistant states researchgate.net.

In Silico Predictions of Molecular Targets and Interactions

Computational approaches, such as molecular docking and cheminformatics, are valuable tools for predicting potential molecular targets and interactions of chemical compounds. These in silico methods can provide insights into possible mechanisms of action and guide further experimental investigations ontosight.ainih.govnih.govnih.gov.

In silico predictions have suggested that this compound may have the potential to target potassium voltage-gated channels wikipedia.org. Potassium voltage-gated channels are a diverse group of ion channels that play critical roles in regulating membrane potential and electrical signaling in various cell types, including neurons and muscle cells fishersci.fifishersci.se. Modulation of these channels can influence cellular excitability and signal transmission fishersci.fi. While these predictions require experimental validation, they highlight a potential area for future research into the neuroactive or cardiovascular effects of this compound wikipedia.org. Other alkaloids, including nuciferine analogs, have also been reported to block voltage-gated potassium channels wikipedia.org.

Molecular Docking and Dynamics Studies for Enzyme Inhibition (e.g., Cholinesterases)

Molecular docking and dynamics studies are computational techniques used to predict the binding affinity and interaction modes of a molecule, such as this compound, with a target protein, like an enzyme. These studies provide insights into the potential inhibitory effects of compounds by simulating their behavior at the enzyme's active site.

Research has explored the potential of this compound and other proaporphine alkaloids as inhibitors of cholinesterases, enzymes crucial in the breakdown of acetylcholine, a neurotransmitter. Inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a therapeutic strategy for neurodegenerative diseases like Alzheimer's disease, where cholinergic neurotransmission is impaired. mdpi.commdpi.com

While direct molecular docking and dynamics studies specifically focused solely on this compound's interaction with cholinesterases were not extensively detailed in the search results, related studies on other alkaloids, including some aporphines and proaporphines, provide a framework for understanding how such compounds might interact with these enzymes. For instance, studies have investigated the interaction of various N-heterocyclic compounds and aporphine (B1220529) alkaloids with AChE and BuChE using molecular docking to predict binding energies and poses e-nps.or.krnih.govresearchgate.net. These studies aim to correlate in silico findings with in vitro enzyme inhibition data. The ability of molecules to bind effectively with the active sites of AChE and BChE enzymes has been investigated through molecular docking and dynamics, and the results have shown correlation with in vitro inhibition data for some alkaloids. researchgate.net

This compound has been investigated for its neuroactivity and its potential as a neuroprotective agent. mdpi.comsci-hub.senih.govresearchgate.net Although these studies primarily focused on its effects against H2O2-induced apoptosis and its impact on BDNF levels and cell metabolites in neuronal cells, the broader context of neuroactivity suggests a potential, albeit not explicitly detailed in the search results, for interaction with enzymes involved in neuronal function, including cholinesterases. mdpi.comsci-hub.senih.govresearchgate.net

Comparative Biological Activity with Related Proaporphine Alkaloids

This compound belongs to the class of proaporphine alkaloids, which are structurally related to aporphine alkaloids. Comparisons of the biological activities among these related compounds can provide insights into structure-activity relationships.

Studies have compared the effects of this compound with other alkaloids, such as nuciferine, on various biological processes. For example, both this compound and nuciferine have been shown to inhibit lipogenesis in 3T3-L1 adipocytes by activating the AMPK signaling pathway. nih.govfrontiersin.org Notably, one study indicated that this compound exhibited a more powerful effect compared to nuciferine in up-regulating the expression of GLUT4 and triggering the phosphorylation of AMPK in mature 3T3-L1 adipocytes. nih.gov

Another comparative study examined the pharmacological activities of this compound and crotonosine (B1252990), another proaporphine alkaloid. This research indicated differences in their effects on the chick biventer cervicis nerve-muscle preparation, with this compound causing only depression while crotonosine caused initial stimulation followed by depression. oup.com Their inhibitory effects on various skeletal muscle preparations were noted, suggesting potentially differing mechanisms of action. oup.com

Research on other aporphine and proaporphine alkaloids has revealed a range of biological activities, including anti-cancer, anti-plasmodial, and antibacterial effects. nih.govwikipedia.orgmdpi.comnih.govnih.gov For instance, anonaine, an aporphine alkaloid, has shown anti-cancer activity by inducing apoptosis through several mechanisms. nih.govwikipedia.org Asimilobine, another aporphine alkaloid, is known as an inhibitor of dopamine (B1211576) biosynthesis and a serotonergic receptor antagonist. wikipedia.org Laurotetanine, an aporphine alkaloid, has also been studied for its various properties. nih.govuni.ludaneshyari.com These comparative studies on related alkaloids highlight the diverse pharmacological potential within this class of natural compounds and underscore the importance of subtle structural differences in determining specific biological effects.

Advanced Analytical Methodologies for Pronuciferine Research

Mass Spectrometry (MS)-Based Techniques

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with chromatographic separation techniques, it provides a robust platform for the comprehensive analysis of complex mixtures, such as plant extracts containing pronuciferine.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique in the field of metabolomics, designed to identify and quantify volatile and semi-volatile compounds within a biological sample. nih.govchemrxiv.org This methodology is particularly well-suited for profiling primary metabolites like organic acids, amino acids, sugars, and fatty acids, which can provide insights into the broader metabolic pathways associated with this compound biosynthesis. nih.gov The process involves a gas chromatograph, which separates compounds based on their boiling points and affinity for the stationary phase, followed by a mass spectrometer that fragments the eluted compounds and detects them based on their mass-to-charge ratio. unar.ac.id

For non-volatile compounds like many alkaloids, a chemical derivatization step is often required to increase their volatility, making them amenable to GC-MS analysis. nih.govyoutube.com This powerful platform allows for the annotation of metabolites in a relatively straightforward manner, providing valuable data for understanding the metabolic state of an organism under specific conditions. nih.gov While GC-MS is a well-established technique for general plant metabolomics, its specific application to create a comprehensive metabolomic profile directly centered on this compound pathways is not extensively documented in dedicated studies. However, its capability to analyze a wide array of metabolites makes it a valuable tool for investigating the biochemical context in which this compound is produced. nih.govyoutube.com

Liquid chromatography coupled with electrospray ionization-mass spectrometry (LC-ESI-MS) is a premier technique for the analysis of polar, non-volatile, and thermally labile compounds like this compound. In this method, high-performance liquid chromatography (HPLC) first separates the components of a mixture. The eluent from the LC column is then introduced into the electrospray ionization (ESI) source, which generates gas-phase ions from the liquid phase with minimal fragmentation.

Research has demonstrated the successful application of LC-ESI-MS for the analysis of this compound. nih.gov A typical setup involves a C18 reversed-phase column for chromatographic separation. nih.gov The mobile phase often consists of a gradient mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile, which facilitates the separation and subsequent ionization of the alkaloids. nih.gov ESI is typically operated in the positive ionization mode for alkaloids like this compound, as the nitrogen atom is readily protonated to form a positively charged molecular ion [M+H]⁺. nih.gov This approach provides high sensitivity and is a foundational component of more advanced tandem MS techniques used for quantification and structural analysis. nih.gov

High-resolution electrospray ionization mass spectrometry (HRESIMS) is a critical tool for the structural elucidation of natural products. Unlike standard-resolution mass spectrometry, HRESIMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental composition from its measured mass. nih.gov

For a compound like this compound, with a molecular formula of C₁₉H₂₁NO₃, the theoretical exact mass of its protonated ion [M+H]⁺ can be calculated with high precision. An HRESIMS experiment would measure the m/z of the ion and compare it to the theoretical value. A close match between the experimental and theoretical mass confirms the molecular formula, which is a crucial first step in identifying a known compound or elucidating the structure of a new one. nih.govnih.gov This technique is invaluable for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental compositions) and for validating the identity of isolated natural products.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the selective and sensitive quantification of analytes in complex matrices. researchgate.net This technique enhances the specificity of detection by utilizing two stages of mass analysis (MS/MS). The first mass analyzer selects a specific precursor ion (e.g., the protonated molecular ion of this compound), which is then fragmented. The second mass analyzer then monitors for a specific, characteristic product ion.

A rapid and validated LC-MS/MS method has been developed for the simultaneous quantification of this compound and a related alkaloid, roemerine, in various Papaver species. nih.gov The analysis was performed on a C₁₈ column with a gradient elution system. nih.gov This method demonstrates the power of LC-MS/MS to accurately measure this compound levels even in complex plant extracts. nih.gov

The high selectivity and sensitivity of LC-MS/MS for quantification are typically achieved by operating the instrument in Multiple Reaction Monitoring (MRM) mode. In this mode, the mass spectrometer is programmed to specifically detect one or more predefined precursor-to-product ion transitions for each target analyte. This process filters out chemical noise from the matrix, leading to a very high signal-to-noise ratio.

For the quantification of this compound, a specific MRM transition has been established. The precursor ion, which is the protonated molecule [M+H]⁺, is selected at m/z 312.1. This ion is then fragmented, and a characteristic product ion is monitored at m/z 283.1. nih.gov The specificity of this 312.1 → 283.1 transition allows for the precise quantification of this compound with minimal interference from other compounds in the sample. nih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 312.1 | 283.1 |

For a quantitative analytical method to be considered reliable, it must undergo a thorough validation process. The LC-MS/MS method for this compound quantification was validated according to established guidelines, assessing several key performance parameters. nih.gov Such validation ensures the method is fit for its intended purpose. nih.govproquest.comnih.gov

Linearity: The method demonstrated excellent linearity over a specific concentration range. For this compound, the assay was linear in the concentration range of 0.01 µg/mL to 1 µg/mL, with a high correlation coefficient (r = 0.998), indicating a direct and predictable relationship between concentration and instrument response. nih.gov

Sensitivity: The sensitivity of a method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). While specific LOD/LOQ values for the this compound assay were not detailed in the referenced abstract, the low end of the linear range (0.01 µg/mL) suggests high sensitivity. nih.gov Generally, LOQs for alkaloid analysis by LC-MS/MS can be in the low µg/kg range. proquest.com

Precision: Precision refers to the closeness of repeated measurements. It is typically assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). The method for this compound was found to be precise and repeatable. nih.gov For alkaloid analysis, precision is often accepted if the relative standard deviation (%RSD) is within 15-20%. researchgate.net

Accuracy: Accuracy measures the closeness of the experimental value to the true value. The this compound quantification method was determined to be accurate. nih.gov Accuracy is often evaluated through recovery studies in spiked blank matrix samples, with acceptance criteria typically falling between 80% and 120%. researchgate.netproquest.com

Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The use of the highly specific MRM transition ensures the method is selective for this compound. nih.gov

Robustness: Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate). The LC-MS/MS method for this compound was demonstrated to be robust, indicating its reliability under slightly varied operating conditions. nih.gov

| Validation Parameter | Finding for this compound Method | Typical Acceptance Criteria |

| Linearity | Linear from 0.01 to 1 µg/mL (r = 0.998) nih.gov | Correlation coefficient (r or r²) > 0.99 |

| Precision | Method reported as precise and repeatable nih.gov | Relative Standard Deviation (%RSD) ≤ 15-20% |

| Accuracy | Method reported as accurate nih.gov | Recovery of 80-120% |

| Selectivity | High, based on specific MRM transition nih.gov | No significant interfering peaks at the analyte retention time |

| Robustness | Method reported as robust and rugged nih.gov | Consistent results with small variations in method parameters |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of this compound. Through the analysis of one-dimensional and two-dimensional NMR spectra, the precise connectivity and spatial arrangement of atoms within the molecule can be determined.

One-Dimensional (1D) and Two-Dimensional (2D) NMR Experiments

The unambiguous assignment of all proton (¹H) and carbon (¹³C) signals of this compound has been achieved through a suite of 1D and 2D NMR experiments. nih.gov 1D NMR provides initial information on the chemical environment of the protons and carbons, while 2D NMR experiments reveal correlations between different nuclei, allowing for the assembly of the molecular structure.

Key 2D NMR experiments employed in the study of this compound include:

Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling correlations, identifying adjacent protons in the spin system.

Nuclear Overhauser Effect Spectroscopy (NOESY): Identifies protons that are close in space, providing crucial information about the stereochemistry and conformation of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbons bearing protons.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two or three bonds, which is essential for connecting different fragments of the molecule and assigning quaternary carbons.

The detailed ¹H and ¹³C NMR spectral data for (-)-pronuciferine are summarized in the tables below.

| Position | δ (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| H-1 | 6.25 | d | 9.9 |

| H-2 | 6.95 | d | 9.9 |

| H-3 | 6.70 | s | |

| H-4α | 2.60 | m | |

| H-4β | 3.10 | m | |

| H-5α | 2.80 | m | |

| H-5β | 3.25 | m | |

| H-6a | 3.95 | d | 12.0 |

| H-7α | 2.20 | m | |

| H-7β | 2.45 | m | |

| H-8 | 6.60 | s | |

| N-CH₃ | 2.45 | s | |

| 10-OCH₃ | 3.85 | s | |

| 11-OCH₃ | 3.80 | s |

| Position | δ (ppm) |

|---|---|

| C-1 | 135.5 |

| C-2 | 129.0 |

| C-3 | 187.0 |

| C-3a | 50.0 |

| C-4 | 53.5 |

| C-5 | 29.5 |

| C-6a | 62.0 |

| C-7 | 40.0 |

| C-7a | 128.0 |

| C-8 | 110.0 |

| C-9 | 147.5 |

| C-10 | 148.0 |

| C-11 | 111.5 |

| C-11a | 125.0 |

| N-CH₃ | 43.5 |

| 10-OCH₃ | 56.0 |

| 11-OCH₃ | 55.9 |

Spectroscopic Techniques for Structural Characterization (UV, IR, CD)

In addition to NMR, other spectroscopic techniques provide valuable information about the structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of aporphine (B1220529) alkaloids is characterized by their aromatic system. Aporphine alkaloids typically exhibit several absorption bands in the UV region. For instance, a study on the aporphine alkaloids isocorydine, norisocorydine, and boldine (B1667363) showed characteristic absorption maxima that were dependent on the substitution pattern on the aromatic rings. researchgate.net These spectra are also sensitive to pH, which can provide information about the ionization constants of the molecule. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an alkaloid like this compound would be expected to show characteristic absorption bands for C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic rings, C-O stretching of the methoxy (B1213986) groups, and C-N stretching of the amine. The carbonyl group in the dienone system of this compound would give rise to a strong C=O stretching vibration. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying chiral molecules like this compound. It measures the differential absorption of left- and right-circularly polarized light. For proaporphine alkaloids, the signs and positions of the Cotton effects in the CD spectrum are dependent on the absolute configuration at the spiro center and the substitution pattern. rsc.org This technique is instrumental in determining the absolute stereochemistry of these alkaloids.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of the diffraction data allows for the calculation of the electron density map of the molecule, from which the precise positions of all atoms can be determined.

While a specific crystal structure of this compound has not been widely reported in publicly accessible databases, the absolute configuration of related aporphine alkaloids has been unequivocally established using this method. For example, the X-ray crystal-structure analysis of the hydrobromide salts of leucoxine and isoboldine (B12402355) confirmed their absolute configurations as belonging to the S-series of aporphines. rsc.org This was achieved by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal, which allows for the differentiation between a molecule and its mirror image. This approach provides an unambiguous assignment of the absolute stereochemistry, which is crucial for understanding the biological activity of chiral molecules.

Cheminformatic Approaches for Target Identification and Data Visualization (e.g., Swiss Model, MetaboAnalyst)

Cheminformatics combines computational methods with chemical information to aid in various aspects of drug discovery and chemical biology. For a natural product like this compound, these tools can be instrumental in identifying potential biological targets and analyzing metabolomics data.

Swiss-Model and Target Prediction: While Swiss-Model is primarily a homology modeling server for protein structures, the related SwissTargetPrediction web server is a valuable tool for identifying the potential protein targets of small molecules. mdpi.com By inputting the structure of this compound, the server compares it to a library of known active compounds and predicts a ranked list of potential protein targets based on the principle of chemical similarity. This in silico approach can guide experimental studies to validate the predicted interactions and elucidate the mechanism of action of this compound.

MetaboAnalyst: MetaboAnalyst is a web-based platform for comprehensive metabolomics data analysis. nih.gov In the context of this compound research, if the alkaloid is used to treat cells or organisms, MetaboAnalyst can be employed to analyze the resulting changes in the metabolome. This can involve statistical analysis to identify significant metabolic alterations, pathway analysis to understand the biological pathways affected by this compound, and biomarker analysis to identify potential markers of its effect. nih.gov This systems-level view can provide insights into the broader biological impact of the compound beyond a single target.

Future Directions and Research Gaps in Pronuciferine Studies

Unraveling Comprehensive Biosynthetic Pathways and Regulatory Mechanisms

A significant gap in pronuciferine research is the complete elucidation of its biosynthetic pathway and the associated regulatory networks. While key enzymatic steps have been identified, a holistic understanding remains to be achieved. Proaporphine alkaloids are recognized as the biogenetic precursors to aporphine (B1220529) and morphine alkaloids. Recent studies have successfully demonstrated the de novo synthesis of this compound in yeast. researchgate.net

The biosynthesis of this compound is understood to proceed from the precursor (R)-N-methylcoclaurine. A crucial step in this pathway is the conversion of (R)-N-methylcoclaurine to the proaporphine alkaloid glaziovine (B1671578), a reaction catalyzed by the enzyme CYP80G. nih.gov Subsequently, glaziovine undergoes methylation to yield this compound. nih.gov While the identification of CYP80G represents a significant advancement, the specific methyltransferase responsible for the final step in this compound synthesis has not been definitively characterized.

Future research should focus on:

Identification and Characterization of All Pathway Enzymes: A concerted effort is required to identify and functionally characterize all the enzymes involved in the this compound biosynthetic pathway, from primary metabolites to the final product.

Elucidation of Regulatory Mechanisms: Understanding how the expression and activity of these biosynthetic enzymes are regulated is crucial. This includes investigating the role of transcription factors, post-translational modifications, and feedback inhibition in controlling the flux through the pathway.

Subcellular Localization of Biosynthesis: Determining the specific cellular and subcellular compartments where this compound biosynthesis occurs will provide valuable insights into the spatial organization of this metabolic pathway.

Table 1: Key Intermediates and Enzymes in this compound Biosynthesis

| Precursor/Intermediate | Enzyme | Product |

| (R)-N-methylcoclaurine | CYP80G | Glaziovine |

| Glaziovine | Methyltransferase (unspecified) | This compound |

In-Depth Elucidation of Molecular Mechanisms Underlying Observed Biological Activities

Preliminary studies have indicated that this compound possesses neuroprotective properties. Specifically, it has been shown to increase the intracellular levels of brain-derived neurotrophic factor (BDNF) in human neuronal cells. researchgate.net (from initial search) Furthermore, this compound has been found to ameliorate glucose and lipid metabolism in insulin-resistant adipocytes by activating the AMPK signaling pathway. targetmol.com

Despite these observations, the precise molecular mechanisms through which this compound exerts these effects are not fully understood. Future research should aim to:

Delineate the link between AMPK activation and improved metabolic parameters.

Uncover the upstream events leading to increased BDNF expression.

The finding that this compound increases BDNF levels points towards a potential interaction with the BDNF signaling pathway, which is critical for neuronal survival, growth, and synaptic plasticity. researchgate.net BDNF primarily signals through two receptors: the high-affinity tropomyosin receptor kinase B (TrkB) and the low-affinity p75 neurotrophin receptor (p75NTR). nih.gov

Activation of TrkB by BDNF triggers several downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for mediating the neurotrophic effects of BDNF. nih.gov The p75NTR can modulate TrkB signaling and also activate independent pathways that can lead to apoptosis or survival, depending on the cellular context. nih.gov

A critical research gap is the lack of information on whether this compound directly interacts with TrkB or p75NTR. It is also unknown how this compound influences the downstream signaling cascades of these receptors. Future investigations should address:

Direct Binding Assays: Performing binding assays to determine if this compound directly binds to TrkB, p75NTR, or any associated co-receptors.

Activation of Downstream Pathways: Investigating the effect of this compound on the phosphorylation status and activity of key proteins in the TrkB and p75NTR signaling pathways, such as Akt, ERK, and NF-κB.

Table 2: Key Components of the BDNF Signaling Pathway

| Component | Function |

| BDNF | Ligand |

| TrkB | High-affinity receptor |

| p75NTR | Low-affinity receptor, co-receptor |

| PI3K/Akt | Downstream signaling pathway (survival) |

| MAPK/ERK | Downstream signaling pathway (plasticity) |

Exploration of Novel Biological Targets and Interactions of this compound

Current research on this compound has primarily focused on its neuroprotective and metabolic effects. [1 (from initial search), 3] However, the full spectrum of its biological targets and interactions remains largely unexplored. The structural similarity of this compound to other bioactive alkaloids, some of which exhibit anticancer properties, suggests that this compound may have additional, as-yet-undiscovered pharmacological activities. nih.gov

Future research should broaden the scope of biological screening to:

High-Throughput Screening: Employing high-throughput screening assays to test this compound against a wide range of biological targets, including various receptors, enzymes, and ion channels.

Target Deconvolution: For any identified biological activities, utilizing target deconvolution techniques to identify the specific molecular targets responsible for the observed effects.

Interaction Studies: Investigating potential synergistic or antagonistic interactions of this compound with other compounds or signaling pathways.

Development of Engineered Systems for Sustainable and Scalable Production of this compound

The natural abundance of this compound in plants can be low and variable, making extraction from natural sources an inefficient and unsustainable method for large-scale production. Metabolic engineering offers a promising alternative for the sustainable and scalable production of this compound. nih.gov

Recent breakthroughs have demonstrated the feasibility of producing this compound in engineered microorganisms. Specifically, the de novo synthesis of this compound has been achieved in yeast by introducing the necessary biosynthetic genes. nih.govresearchgate.net This was accomplished by expressing CYP80G from either Nelumbo nucifera (sacred lotus) or Laurelia sempervirens (Peruvian nutmeg), which converts (R)-N-methylcoclaurine to glaziovine, a key intermediate in this compound biosynthesis. nih.gov

To advance the development of engineered production systems, future research should focus on:

Pathway Optimization: Improving the efficiency of the heterologous biosynthetic pathway by addressing potential bottlenecks, such as suboptimal enzyme activity or precursor availability.

Host Strain Engineering: Modifying the host organism's metabolism to enhance the supply of precursors and cofactors required for this compound biosynthesis.

Process Development: Optimizing fermentation conditions to maximize the titer, yield, and productivity of this compound.

Table 3: Components of an Engineered System for this compound Production

| Component | Description | Source Organism |

| Host Organism | Yeast (Saccharomyces cerevisiae) | N/A |

| Key Enzyme | CYP80G | Nelumbo nucifera or Laurelia sempervirens |

| Precursor | (R)-N-methylcoclaurine | Supplied or produced in situ |

Advanced Structure-Activity Relationship Investigations of Synthesized this compound Analogues

A significant gap in the current knowledge of this compound is the lack of comprehensive structure-activity relationship (SAR) studies. Understanding how modifications to the chemical structure of this compound affect its biological activity is essential for the development of more potent and selective analogues. The total synthesis of (+/-)-pronuciferine has been reported, which provides a foundation for the generation of such analogues. nih.govclockss.org

Future research efforts should be directed towards:

Synthesis of Analogues: Systematically synthesizing a library of this compound analogues with modifications at various positions of the molecule.

Biological Evaluation: Screening these analogues for their activity in relevant biological assays to identify key structural features required for activity.

Computational Modeling: Using computational docking and molecular dynamics simulations to rationalize the observed SAR and to guide the design of new analogues with improved properties.

Application of Omics Technologies (Proteomics, Transcriptomics) in this compound Research

The application of "omics" technologies, such as proteomics and transcriptomics, to this compound research is currently limited. These powerful tools can provide a global view of the cellular responses to this compound treatment, helping to elucidate its mechanisms of action and identify novel biological targets. nih.gov While a metabolomics study has provided some insights, a broader application of omics is needed. researchgate.net (from initial search)

Future studies should leverage these technologies to:

Transcriptomic Analysis: Perform RNA sequencing (RNA-seq) to identify genes that are differentially expressed in response to this compound treatment. This can provide clues about the signaling pathways and cellular processes modulated by the compound.